molecular formula C23H23N5O2S B2720981 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 893926-49-3

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2720981
CAS RN: 893926-49-3
M. Wt: 433.53
InChI Key: HOQLVFWMLOSUEE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a thioacetamide group and an ethoxyphenyl group.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds structurally similar to "2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide" have been explored for their potential in radiosynthesis and imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has shown selectivity as ligands of the translocator protein (18 kDa), which can be labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This demonstrates the potential of such compounds in medical imaging and the study of neuroinflammatory processes.

Antimicrobial Activity

Another field of application is in the synthesis of new heterocycles that incorporate motifs similar to the chemical , which have been evaluated for antimicrobial activities (Bondock et al., 2008). These studies contribute to the development of new antimicrobial agents, highlighting the chemical's relevance in pharmaceutical research.

Herbicide Action

Related compounds have also been investigated for their use as herbicides. The study of chloroacetamides, for instance, has provided insights into the mechanism of action of certain herbicides and their selective toxicity towards various weeds in agricultural settings (Weisshaar & Böger, 1989). This suggests the potential agricultural applications of compounds structurally similar to the one mentioned.

Neuroinflammation and TSPO Ligands

Further research into pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, has led to the synthesis and evaluation of novel ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These ligands have been shown to display high affinity for TSPO, indicating their potential for use in studying neuroinflammation (Damont et al., 2015).

Anticancer and Cytotoxic Activities

The exploration of related pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activities is another significant area. These compounds have been tested against various cancer cell lines, showing promising results that contribute to the development of new anticancer agents (Al-Sanea et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Pyrazolo[3,4-d]pyrimidines have been studied for activities such as kinase inhibition, but without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-4-30-18-8-6-17(7-9-18)27-21(29)13-31-23-19-12-26-28(22(19)24-14-25-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQLVFWMLOSUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

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